

Application Notes and Protocols for the Spectral Analysis of Pentadecane

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Introduction

Pentadecane (C₁₅H₃₂) is a straight-chain alkane, a saturated hydrocarbon with 15 carbon atoms. It is a colorless liquid and a component of some volatile oils. As a fundamental organic molecule, its spectral characterization by Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy serves as a quintessential example for the analysis of long-chain alkanes. These techniques provide valuable information about the molecular structure, functional groups, and chemical environment of the constituent atoms. These application notes provide a detailed overview of the FT-IR and NMR spectral features of **pentadecane** and the protocols for their acquisition.

FT-IR Spectral Analysis of Pentadecane Application Notes

The FT-IR spectrum of a simple alkane like **pentadecane** is characterized by a few prominent absorption bands arising from carbon-hydrogen (C-H) stretching and bending vibrations.[1][2] The absence of other functional groups results in a relatively simple spectrum.[3][4]

The key diagnostic regions in the FT-IR spectrum of **pentadecane** are:

• C-H Stretching Vibrations (2850-3000 cm⁻¹): This region is dominated by strong absorptions due to the stretching of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups.[1][2] Specifically, the asymmetric and symmetric stretching vibrations of the CH₂ groups typically



appear around 2926 cm⁻¹ and 2858 cm⁻¹, respectively, while the corresponding vibrations for the CH₃ groups are observed near 2959 cm⁻¹ and 2876 cm⁻¹.

- C-H Bending Vibrations (1300-1470 cm⁻¹): Moderate to weak absorptions in this region correspond to the bending (scissoring and rocking) vibrations of the C-H bonds. The scissoring vibration of the CH₂ groups is typically observed around 1470-1450 cm⁻¹.[2] A characteristic absorption for the methyl groups (methyl rock) is found around 1383-1370 cm⁻¹.[1][2]
- Long-Chain Alkane Rocking Vibration (~720 cm⁻¹): A characteristic feature for straight-chain alkanes with four or more contiguous methylene units is a rocking vibration that appears around 725-720 cm⁻¹.[2] The presence of this band is a good indicator of a long, unbranched alkyl chain.

FT-IR Data for Pentadecane

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
CH₃ Asymmetric Stretch	~2959	Strong
CH ₂ Asymmetric Stretch	~2926	Strong
CH₃ Symmetric Stretch	~2876	Strong
CH ₂ Symmetric Stretch	~2858	Strong
CH ₂ Scissoring	~1470-1450	Moderate
CH₃ Rocking	~1383-1370	Moderate-Weak
CH ₂ Rocking (Long Chain)	~725-720	Weak-Moderate

NMR Spectral Analysis of Pentadecane Application Notes

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of **pentadecane**. Both ¹H and ¹³C NMR are instrumental in confirming the structure of this long-chain alkane.

¹H NMR Spectroscopy



The ¹H NMR spectrum of **pentadecane** is relatively simple, exhibiting two main signals corresponding to the methyl (CH₃) and methylene (CH₂) protons.

- Methyl Protons (CH₃): The six protons of the two terminal methyl groups are chemically equivalent and appear as a triplet at approximately 0.88 ppm.[5] The triplet splitting pattern is due to the coupling with the adjacent methylene (CH₂) protons.
- Methylene Protons (CH₂): The twenty-six protons of the thirteen internal methylene groups
 are very similar in their chemical environment and produce a large, complex multiplet
 centered around 1.26 ppm.[5] The signals for the individual methylene groups are not
 typically resolved into distinct multiplets due to the small differences in their chemical shifts.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of **pentadecane** shows distinct signals for the chemically non-equivalent carbon atoms. Due to the symmetry of the molecule, only eight unique carbon signals are expected.

- Methyl Carbon (C1 & C15): The terminal methyl carbons are equivalent and appear at the most upfield position, typically around 14.15 ppm.[5]
- Methylene Carbons (C2-C8): The methylene carbons appear in the range of approximately 22.82 to 32.09 ppm.[5] The chemical shifts of the methylene carbons vary slightly depending on their position within the chain. The carbons closer to the end of the chain (e.g., C2, C3) are generally found at slightly different chemical shifts than those in the middle of the chain (e.g., C7, C8), which are in a more uniform electronic environment and may overlap.

NMR Data for Pentadecane

¹H NMR Data

Proton Type	Chemical Shift (δ, ppm)	Multiplicity	Integration
-CH₃ (C1 & C15)	~0.88	Triplet	6H
-(CH ₂)13-	~1.26	Multiplet	26H



¹³C NMR Data

Carbon Atom	Chemical Shift (δ, ppm)
C1, C15	14.15
C2, C14	22.82
C3, C13	32.09
C4-C12	29.53 - 29.87

Experimental Protocols FT-IR Spectroscopy Protocol

- Sample Preparation: As **pentadecane** is a liquid at room temperature, it can be analyzed neat. Place a single drop of **pentadecane** between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin liquid film.
- · Instrument Setup:
 - Ensure the FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
 - Perform a background scan with the empty salt plates in the sample holder.
- Data Acquisition:
 - Place the sample assembly in the spectrometer's sample compartment.
 - Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
 - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
- Data Processing:
 - Perform a baseline correction if necessary.
 - Label the significant peaks corresponding to the C-H stretching and bending vibrations.



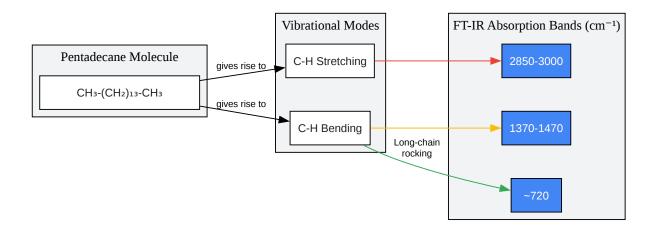
NMR Spectroscopy Protocol

- Sample Preparation:
 - Dissolve approximately 10-20 mg of pentadecane in about 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in an NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Instrument Setup (¹H NMR):
 - Tune and shim the NMR spectrometer to optimize the magnetic field homogeneity.
 - Set the appropriate spectral width (e.g., 0-10 ppm).
 - Use a standard single-pulse experiment.
 - Set the number of scans (e.g., 8-16) and a suitable relaxation delay (e.g., 1-2 seconds).
- Data Acquisition (¹H NMR):
 - o Acquire the Free Induction Decay (FID).
- Data Processing (¹H NMR):
 - Apply a Fourier transform to the FID.
 - Phase the resulting spectrum.
 - Perform a baseline correction.
 - Reference the spectrum to the TMS signal at 0.00 ppm.
 - Integrate the signals to determine the relative number of protons.
- Instrument Setup and Acquisition (¹³C NMR):
 - Switch the probe to the ¹³C frequency.



- Set a wider spectral width (e.g., 0-220 ppm).
- Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
- A larger number of scans will be required due to the low natural abundance of ¹³C.
- Data Processing (¹³C NMR):
 - Process the FID similarly to the ¹H NMR data (Fourier transform, phasing, baseline correction).
 - Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

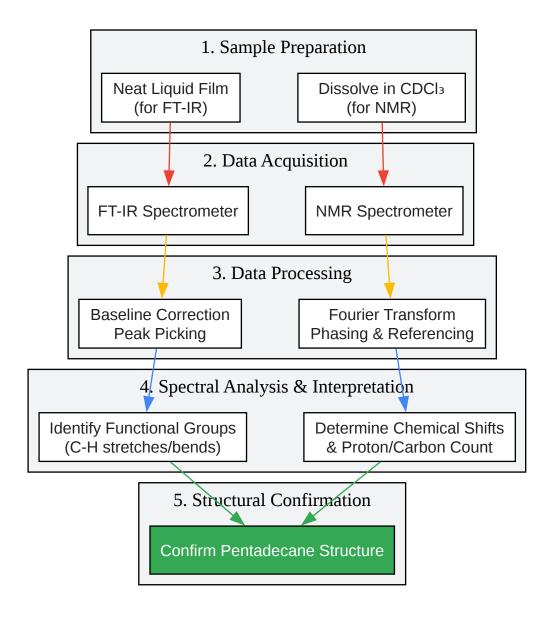
Visualizations



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Caption: Relationship between **pentadecane**'s molecular vibrations and FT-IR peaks.





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Caption: Workflow for the spectral analysis of **pentadecane**.

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